4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one
Description
Properties
IUPAC Name |
4-[(1-hydroxycyclopentyl)methyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9-7-12(6-5-11-9)8-10(14)3-1-2-4-10/h14H,1-8H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIBRTVYIWNNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN2CCNC(=O)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamine-Carbonyl Adducts
A widely adopted method involves the condensation of ethylenediamine derivatives with carbonyl compounds. For instance, reacting N-Boc-ethylenediamine with glyoxylic acid under acidic conditions yields the piperazin-2-one ring after deprotection. This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid oligomerization.
Representative Reaction:
$$
\text{NH}2\text{CH}2\text{CH}2\text{NHBoc} + \text{OHCCOOH} \xrightarrow{\text{HCl, EtOH}} \text{piperazin-2-one} + \text{CO}2 + \text{H}_2\text{O}
$$
[Reaction adapted from analogous cyclizations in naphthoquinone synthesis]
Oxidation of Piperazine Derivatives
Alternative routes employ the oxidation of piperazine or its N-alkylated analogs. Using oxone (2KHSO₅·KHSO₄·K₂SO₄) in aqueous acetonitrile selectively oxidizes the secondary amine to a ketone, forming the piperazin-2-one framework. Yields range from 50–70%, with shorter reaction times (4–6 hours) compared to cyclization methods.
Optimization of Reaction Conditions
Solvent Effects
Polar aprotic solvents like DMF and DMSO enhance alkylation rates by stabilizing transition states through dipole interactions. However, DMSO may induce side reactions at elevated temperatures (>100°C). Recent studies suggest that 2-MeTHF, a green solvent, provides comparable efficiency to DMF with improved sustainability.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates alkylation by increasing the solubility of inorganic bases in organic solvents. This modification improves yields by 15–20% while reducing reaction times.
Temperature Control
Exothermic reactions during alkylation require careful temperature modulation. Gradual addition of alkylating agents at 0–5°C minimizes byproduct formation, particularly when using reactive electrophiles like bromides.
Characterization and Analytical Validation
Spectroscopic Confirmation
- ¹H NMR : The piperazin-2-one ring protons appear as distinct multiplets at δ 3.2–3.8 ppm, while the hydroxycyclopentylmethyl group’s methine proton resonates as a singlet at δ 4.1–4.3 ppm.
- IR Spectroscopy : Stretching vibrations at 1640–1680 cm⁻¹ confirm the ketone moiety, and a broad peak at 3200–3400 cm⁻¹ verifies the hydroxyl group.
Chromatographic Purity
HPLC analysis using a C18 column (250 × 4.6 mm) with a gradient elution of acetonitrile/water (0.1% TFA) achieves baseline separation of the target compound from synthetic impurities. Typical retention times range from 12–14 minutes under these conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alkyl halides are used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives (ketones and aldehydes), reduced derivatives (alcohols and amines), and various substituted piperazine derivatives.
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research has indicated that derivatives of piperazin-2-one, including 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated several piperazinone derivatives for their anticancer properties using MTT assays, revealing promising results against colon and lung cancer cell lines (HT-29 and A549) . The mechanism of action is believed to involve the inhibition of key pathways involved in cell proliferation.
2. Neurological Disorders
Piperazine derivatives have been investigated for their potential use in treating neurological disorders, including anxiety and depression. Some studies suggest that these compounds may act as serotonin receptor modulators, influencing mood and anxiety levels. For instance, certain piperazine derivatives have shown efficacy in preclinical models by modulating neurotransmitter systems .
3. Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been explored extensively. Compounds similar to this compound have demonstrated activity against various bacterial strains, including Salmonella typhi and Staphylococcus aureus. This suggests a potential application in treating bacterial infections .
Case Studies
Mechanism of Action
The mechanism of action of 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The hydroxycyclopentylmethyl group may enhance the compound’s binding affinity and specificity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazin-2-one derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison with key analogs:
Substituted Piperazin-2-one Derivatives in Cytotoxicity Studies
- 1-(3-Chlorophenyl)piperazin-2-one (): Structure: Features a 3-chlorophenyl group at the 1-position. Synthesis: Reacted with methyl α-bromophenylacetic acid to yield cytotoxic esters. Activity: Demonstrated IC₅₀ values of 12–35 µM against HT-29 (colon cancer) and A549 (lung cancer) cell lines. Selectivity indices (vs. MRC-5 normal cells) ranged from 1.5–3.2, indicating moderate cancer specificity .
- 4-(2-Phenoxyacetyl)piperazin-2-one (56) (): Structure: A phenoxyacetyl group at the 4-position. Application: Used in fragment-based screening for Notum inhibitors, highlighting the role of piperazinone in stabilizing protein-ligand interactions .
Kinase-Targeting Piperazin-2-one Derivatives
- Rogaratinib (BAY 1163877) (): Structure: Contains a pyrrolotriazinyl-methyl-piperazin-2-one core with benzothiophene and methoxymethyl substituents. Activity: Potent pan-FGFR inhibitor (IC₅₀ < 10 nM against FGFR1–4). Demonstrated broad-spectrum antitumor activity in xenograft models . Key Difference: The complex heterocyclic substituents in rogaratinib enhance FGFR binding affinity, contrasting with simpler alkyl/aryl groups in cytotoxic analogs .
(5S)-5-Butyl-4-({1-[(4-Fluorophenyl)methyl]-1H-imidazol-5-yl}methyl)-1-[3-(trifluoromethoxy)phenyl]piperazin-2-one ():
- Structure : Bulky substituents (butyl, fluorophenylmethyl-imidazole, trifluoromethoxyphenyl).
- Molecular Weight : 504.52 g/mol, significantly higher than 4-[(1-hydroxycyclopentyl)methyl]piperazin-2-one (est. ~240–260 g/mol).
- Application : Likely optimized for CNS penetration or protease inhibition due to lipophilic groups .
Sulfonamide and Aromatic Derivatives
- 4-[(3-Amino-4-methoxybenzene)sulfonyl]piperazin-2-one (): Structure: A sulfonyl-linked aminomethoxybenzene group. Physicochemical Properties: Molecular weight 285.32 g/mol; polar sulfonamide group enhances solubility compared to alkyl-substituted analogs .
Structural and Functional Analysis Table
Key Research Findings
- Substituent Effects :
- Synthetic Flexibility : Piperazin-2-one derivatives are synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated reactions) or fragment coupling, enabling rapid diversification .
Biological Activity
4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains, potentially through disruption of cell membrane integrity or inhibition of essential metabolic pathways.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins.
Case Study: Apoptotic Induction in MCF-7 Cells
In a study, MCF-7 cells were treated with varying concentrations of the compound (0, 10, 20, 50 µM) for 24 hours. Flow cytometry analysis revealed a dose-dependent increase in apoptotic cells, with a notable increase at 50 µM.
Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It appears to mitigate oxidative stress-induced neuronal damage by enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) levels.
Interaction with Cellular Targets
The biological activities of this compound are likely mediated through interactions with specific cellular targets. Studies suggest it may act on receptors involved in neurotransmission and cell survival pathways.
Table 2: Proposed Mechanisms of Action
| Mechanism | Description |
|---|---|
| Caspase Activation | Induces apoptosis via caspase pathway |
| Antioxidant Activity | Enhances activity of superoxide dismutase (SOD) |
| Membrane Disruption | Alters bacterial cell membrane integrity |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies indicate favorable absorption and distribution profiles, although detailed toxicological assessments are still needed.
Q & A
Q. What are the recommended synthetic routes for 4-[(1-Hydroxycyclopentyl)methyl]piperazin-2-one, and what key reaction parameters influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cyclization. For example:
- Step 1 : Reacting a cyclopentanol derivative with a methylating agent to introduce the hydroxymethyl group.
- Step 2 : Coupling the intermediate with a piperazin-2-one scaffold via amide bond formation or alkylation.
Q. Critical Parameters :
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may degrade sensitive functional groups.
- Catalysts : Use of palladium or base catalysts (e.g., K₂CO₃) to enhance regioselectivity .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to isolate the product.
Reference Table : Common Synthetic Routes
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| 1 | Cyclopentanol + CH₃I, KOH/EtOH | 60–75% | Steric hindrance at cyclopentyl group |
| 2 | Piperazin-2-one + alkyl halide, DMF, 80°C | 45–65% | Competing side reactions (e.g., over-alkylation) |
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon backbone (e.g., δ 3.5–4.0 ppm for piperazinone protons) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (UV detection at 254 nm) to assess purity (>95% by area normalization) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 239.2).
Reference Table : Analytical Techniques
| Technique | Purpose | Detection Limit | Reference |
|---|---|---|---|
| HPLC | Purity | 0.1% impurities | |
| NMR | Structural ID | N/A | |
| FT-IR | Functional groups | 1 µg sample |
Advanced Research Questions
Q. How can conflicting crystallographic data between X-ray diffraction and computational models be resolved for this compound?
Methodological Answer:
- X-ray Crystallography : Use single-crystal X-ray diffraction (e.g., ORTEP-3 software ) to resolve bond lengths and angles. Compare experimental data with Density Functional Theory (DFT) models (e.g., B3LYP/6-31G* basis set).
- Validation Metrics : Assess R-factor discrepancies (<0.05 for high confidence) and torsional angle deviations .
- Case Study : For similar piperazinone derivatives, hydrogen bonding networks in the crystal lattice often explain deviations from gas-phase computational models .
Q. What methodological approaches are recommended for investigating the pharmacological activity of this compound in target validation studies?
Methodological Answer:
- In Vitro Assays :
- Molecular Docking : Use AutoDock Vina to predict binding modes to receptor sites (e.g., MDM2 for analogs like Nutlin-3 ).
Reference Table : Pharmacological Screening Workflow
| Stage | Method | Key Parameters | Reference |
|---|---|---|---|
| 1 | Target ID | Bioinformatics (UniProt) | |
| 2 | Binding Affinity | SPR or ITC | |
| 3 | Selectivity | Counter-screens (e.g., kinase panels) |
Q. How can researchers address discrepancies in impurity profiling during scale-up synthesis?
Methodological Answer:
- Impurity Tracking : Use LC-MS/MS to identify byproducts (e.g., m/z shifts indicating methyl group loss or oxidation).
- Process Optimization : Adjust reaction stoichiometry (e.g., reduce excess alkyl halide to minimize over-alkylation) .
- Case Study : For piperazinone impurities, orthogonal HPLC methods (e.g., gradient elution with 0.1% TFA) achieve baseline separation of homologs .
Q. What strategies are effective for computational modeling of this compound’s conformational dynamics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Run in explicit solvent (e.g., TIP3P water model) for 100 ns to assess ring puckering and hydroxymethyl group rotation.
- Free Energy Landscapes : Use metadynamics to identify stable conformers and transition states. Compare with NOESY NMR data for validation .
Q. How should researchers design experiments to resolve contradictory bioactivity data across cell lines?
Methodological Answer:
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to identify off-target effects.
- Mechanistic Studies : Knockout target genes via CRISPR-Cas9 to confirm compound specificity (e.g., MDM2 in p53 wild-type vs. null cells) .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of inter-cell-line variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
